molecular formula C7H6ClNO B1466194 5-Chloro-6-methylnicotinaldehyde CAS No. 917835-65-5

5-Chloro-6-methylnicotinaldehyde

Cat. No.: B1466194
CAS No.: 917835-65-5
M. Wt: 155.58 g/mol
InChI Key: UKSUNUMFAOLDMK-UHFFFAOYSA-N
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Description

5-Chloro-6-methylnicotinaldehyde is a useful research compound. Its molecular formula is C7H6ClNO and its molecular weight is 155.58 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-chloro-6-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5-7(8)2-6(4-10)3-9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSUNUMFAOLDMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-6-methylnicotinaldehyde is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H8ClN2OC_8H_8ClN_2O and features a pyridine ring substituted with a chlorine atom at the 5-position and a methyl group at the 6-position. The presence of these substituents may enhance its interaction with biological targets, potentially affecting enzyme activity or receptor binding.

Biological Activity Overview

The biological activity of this compound is not extensively documented; however, its structural similarity to other nicotinaldehyde derivatives suggests several potential pharmacological effects, including:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, indicating that this compound may also exhibit such effects.
  • Anti-inflammatory Effects : The compound could possess anti-inflammatory properties, as many nicotinaldehyde derivatives are known to modulate inflammatory pathways.
  • Anticancer Potential : Structural analogs have shown anticancer activity, suggesting that this compound might inhibit cancer cell growth or induce apoptosis.

Case Studies and Experimental Data

  • Anticancer Activity : A study synthesized a series of compounds related to nicotinaldehyde derivatives and evaluated their anticancer properties against a panel of 60 human cancer cell lines. Notably, some derivatives exhibited significant cytotoxicity and growth inhibition, with one compound demonstrating effectiveness against 55 out of 60 cell lines. This suggests that structural modifications in nicotinaldehyde derivatives can lead to enhanced anticancer activity .
  • Mechanism of Action : Research indicates that nicotinaldehyde derivatives can inhibit specific enzymes involved in cancer progression. For example, studies on similar compounds have shown their ability to interact with nicotinamidases, which play crucial roles in metabolic pathways associated with cancer .
  • In Silico Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound could effectively inhibit key enzymes involved in cancer metabolism .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
This compoundChlorine at position 5, methyl at 6Potential for enhanced biological activity
6-MethylthionicotinaldehydeMethylthio at position 6Lacks chlorine substitution
5-Bromo-6-methylnicotinaldehydeBromine at position 5Contains bromine instead of chlorine
4-AminonicotinaldehydeAmino group at position 4Lacks both chlorine and methylthio groups

This table highlights how the unique combination of chlorine and methyl groups in this compound may influence its reactivity and biological properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.